1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea
CAS No.: 2309310-31-2
Cat. No.: VC4324494
Molecular Formula: C15H15N5OS
Molecular Weight: 313.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309310-31-2 |
|---|---|
| Molecular Formula | C15H15N5OS |
| Molecular Weight | 313.38 |
| IUPAC Name | 1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea |
| Standard InChI | InChI=1S/C15H15N5OS/c1-20-10-13(9-18-20)12-5-11(6-16-8-12)7-17-15(21)19-14-3-2-4-22-14/h2-6,8-10H,7H2,1H3,(H2,17,19,21) |
| Standard InChI Key | WJFZGDMUZGELRB-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=CS3 |
Introduction
The compound 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative. Such compounds are widely studied in medicinal chemistry due to their potential biological activities, including enzyme inhibition, anticancer properties, and antimicrobial effects. This article provides an in-depth review of the synthesis, structural properties, and potential applications of this compound.
Structural Overview
Chemical Structure:
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Core Framework: The molecule contains a urea backbone substituted with a thiophene ring and a pyridine-pyrazole moiety.
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Key Features:
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Pyrazole Group: Known for its bioactivity and ability to interact with biological targets.
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Pyridine Ring: Often associated with improved pharmacokinetics.
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Thiophene Substitution: Enhances lipophilicity and binding affinity in drug design.
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Molecular Formula: C15H15N5OS
Molecular Weight: Approximately 317.38 g/mol
Synthesis
The synthesis of such heterocyclic ureas typically involves:
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Preparation of Key Intermediates:
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Pyrazole derivatives are synthesized via condensation reactions involving hydrazines and diketones.
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Thiophene derivatives are introduced through electrophilic substitution or Suzuki coupling reactions.
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Urea Formation:
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The final coupling of the substituted pyridine-pyrazole intermediate with thiophene is achieved using isocyanates or carbamoyl chlorides under mild conditions.
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General Reaction Scheme:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Hydrazine hydrate + β-diketone | Pyrazole intermediate |
| 2 | Pyridine bromide + Base | Pyridine derivative |
| 3 | Thiophene + Carbamoyl chloride | Final urea compound |
Analytical Characterization
The compound can be characterized using the following techniques:
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NMR Spectroscopy (¹H and ¹³C):
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Distinct chemical shifts for aromatic protons on pyrazole, pyridine, and thiophene rings.
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Urea NH signals typically appear in the downfield region (~7–9 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 317 (corresponding to C15H15N5OS).
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Infrared Spectroscopy (IR):
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Urea carbonyl stretch observed around 1650–1700 cm⁻¹.
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Aromatic C-H stretches between 3000–3100 cm⁻¹.
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X-Ray Crystallography (if applicable):
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Provides detailed information on bond lengths and angles, confirming the molecular geometry.
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Biological Activity
Heterocyclic ureas like this compound exhibit diverse biological activities:
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Enzyme Inhibition:
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Anticancer Activity:
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Antimicrobial Properties:
Applications in Drug Development
This compound's structural features make it a promising candidate for:
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Drug Discovery Programs:
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Pyrazole-pyridine frameworks are common scaffolds in kinase inhibitors.
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Structure-Based Design:
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Functional groups can be modified to enhance selectivity and potency against specific biological targets.
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